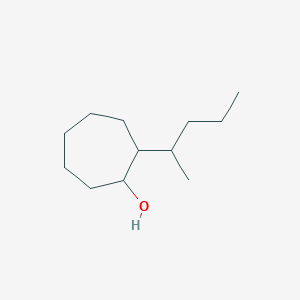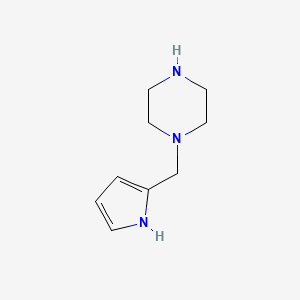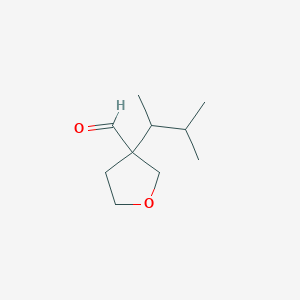![molecular formula C12H17NO2 B13310101 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a methoxyphenol structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol typically involves the reaction of cyclopropylmethylamine with 2-methoxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the cyclopropylmethylamino group, resulting in different chemical properties.
Cyclopropylmethylamine: Does not contain the methoxyphenol structure, leading to different reactivity and applications.
5-Aminomethyl-2-methoxyphenol: Similar structure but lacks the cyclopropylmethyl group.
Uniqueness
5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is unique due to the presence of both the cyclopropylmethylamino and methoxyphenol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and diverse applications in research and industry .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-[(cyclopropylmethylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-5-4-10(6-11(12)14)8-13-7-9-2-3-9/h4-6,9,13-14H,2-3,7-8H2,1H3 |
InChI Key |
CLTQRMRWOHJVSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




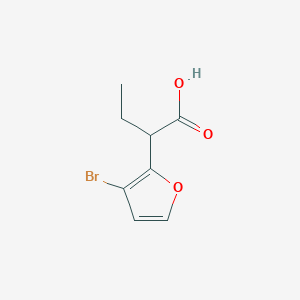
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

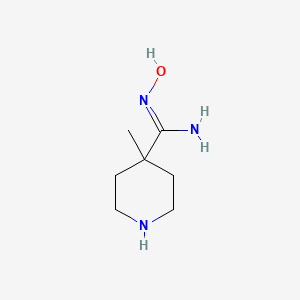
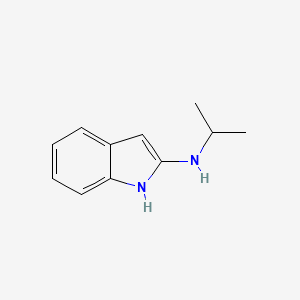
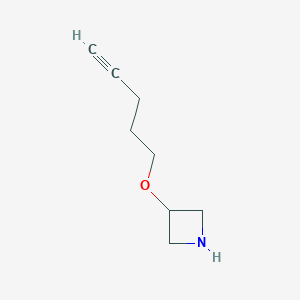
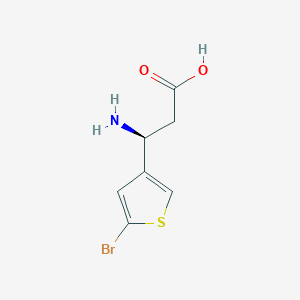

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
